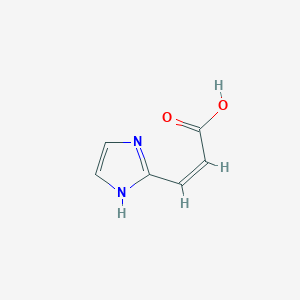
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid typically involves the reaction of 4-bromo-2-thiophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, while the pyrrolidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; alkyl halides for nucleophilic substitution.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Halogenated thiophenes or alkylated pyrrolidines.
科学的研究の応用
Chemistry: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: Its boronic acid group can interact with biological molecules, making it a candidate for enzyme inhibition studies and as a building block for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable bonds with other molecules makes it useful in creating materials with specific properties .
作用機序
The mechanism of action of (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the formation of stable complexes. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it a valuable tool in biochemical research .
類似化合物との比較
Thiophene-2-boronic acid: Similar structure but lacks the pyrrolidine moiety.
Pyrrolidine-2-boronic acid: Contains the pyrrolidine moiety but lacks the thiophene ring.
Phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
Uniqueness: (4-(Pyrrolidin-1-yl)thiophen-2-yl)boronic acid is unique due to the combination of the thiophene ring and pyrrolidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C8H12BNO2S |
|---|---|
分子量 |
197.07 g/mol |
IUPAC名 |
(4-pyrrolidin-1-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2S/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2 |
InChIキー |
ZDKAGQBENSXFBL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CS1)N2CCCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


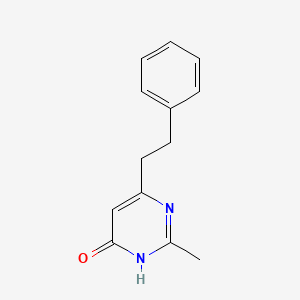
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B13342058.png)
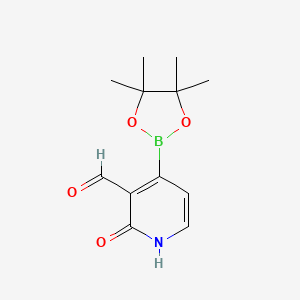
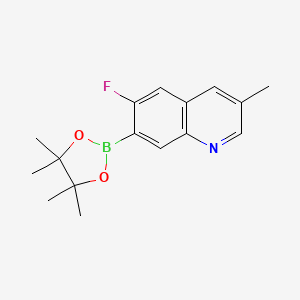
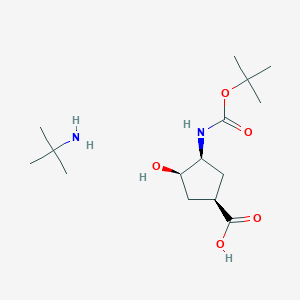


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)

![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
![Bicyclo[3.2.2]nonan-1-ol](/img/structure/B13342113.png)
